A Technical Guide to 4-Bromo-2-(hydroxymethyl)benzoic acid: A Trifunctional Scaffold for Advanced Synthesis
A Technical Guide to 4-Bromo-2-(hydroxymethyl)benzoic acid: A Trifunctional Scaffold for Advanced Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the demand for versatile, functionalized building blocks is insatiable. Molecules that offer multiple, orthogonally reactive sites are invaluable tools for constructing complex molecular architectures with speed and precision. 4-Bromo-2-(hydroxymethyl)benzoic acid (CAS No. 670256-21-0) has emerged as a significant intermediate, embodying this principle of synthetic versatility. This technical guide provides an in-depth analysis of its synthesis, chemical reactivity, potential applications, and safe handling, tailored for researchers and development professionals aiming to leverage its unique trifunctional scaffold.
Core Physicochemical & Structural Properties
4-Bromo-2-(hydroxymethyl)benzoic acid is a substituted aromatic compound featuring a carboxylic acid, a primary alcohol (hydroxymethyl), and an aryl bromide. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic intermediate.
| Property | Value | Source(s) |
| CAS Number | 670256-21-0 | |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| IUPAC Name | 4-bromo-2-(hydroxymethyl)benzoic acid | [2] |
| Synonyms | Benzoic acid, 4-bromo-2-(hydroxymethyl)- | [2] |
| Purity (Typical) | ≥95% | [2][3] |
| Appearance | Solid (form may vary) | N/A |
Synthesis and Purification
The most direct and logical synthetic route to 4-Bromo-2-(hydroxymethyl)benzoic acid involves the selective reduction of its corresponding aldehyde precursor, 4-bromo-2-formylbenzoic acid (CAS No. 871502-87-3). This precursor is commercially available, making this a practical approach for laboratory-scale synthesis.[4][5] The aldehyde is chemoselectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which will not reduce the carboxylic acid group under standard conditions.
Caption: Proposed synthetic workflow for 4-Bromo-2-(hydroxymethyl)benzoic acid.
Detailed Experimental Protocol: Reduction of 4-Bromo-2-formylbenzoic acid
Causality: This protocol employs sodium borohydride, a cost-effective and operationally simple reducing agent. Its mild nature ensures the selective reduction of the aldehyde functionality over the more stable carboxylic acid. The reaction is performed in a protic solvent mixture like ethanol/water to facilitate the dissolution of both the substrate and the borohydride reagent. An acidic workup is crucial to neutralize any remaining borohydride, hydrolyze borate esters, and ensure the final product is in its protonated carboxylic acid form.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-formylbenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio) at room temperature.
-
Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching & Acidification: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄. Continue adding HCl until the pH of the solution is acidic (pH ~2-3), which will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture, to yield the final product with high purity. Dry the purified solid under vacuum.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in its three distinct functional groups, which can often be addressed with high chemoselectivity. This trifunctional nature makes it an ideal scaffold for building molecular diversity, a cornerstone of modern medicinal chemistry.[6][7]
Caption: Trifunctional reactivity of 4-Bromo-2-(hydroxymethyl)benzoic acid.
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Carboxylic Acid: This group readily undergoes standard transformations such as esterification (e.g., Fischer esterification with an alcohol under acidic catalysis) and amidation (via activation with reagents like HATU or EDC followed by amine coupling).
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or back to the carboxylic acid using appropriate reagents. It can also be converted into an ether (e.g., Williamson ether synthesis) or esterified.
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Aryl Bromide: The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (alkyl, aryl, alkynyl groups), which is fundamental to creating diverse molecular libraries for screening.[8]
Protocol Example: Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl halide.[9] This protocol provides a general methodology for coupling an alkyne to the 4-position of the benzoic acid scaffold.
Causality: The reaction is co-catalyzed by palladium and copper(I). The palladium complex undergoes oxidative addition into the C-Br bond. The copper(I) salt reacts with the alkyne in the presence of a base to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product and regenerates the active palladium(0) catalyst. An amine base is used to neutralize the HBr formed and facilitate the formation of the copper acetylide.
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Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-(hydroxymethyl)benzoic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Reagent Addition: Add a suitable anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 eq) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Key steps in the Sonogashira cross-coupling catalytic cycle.
Applications in Medicinal Chemistry and Drug Discovery
While specific biological activities for 4-Bromo-2-(hydroxymethyl)benzoic acid are not extensively documented, its structural motifs are present in many biologically active molecules. Halogenated benzoic acids are known to possess potential antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[10] For instance, the related compound 4-Bromo-2-hydroxybenzoic acid has been investigated as an anticancer agent.[10]
The primary value of this compound is as a versatile building block.[11] Its structure allows for the systematic exploration of chemical space around a central phenyl ring, which is a common strategy in lead optimization campaigns. A drug development professional can:
-
Generate Amide Libraries: Couple a diverse set of amines to the carboxylic acid to probe interactions with protein binding pockets.
-
Modify the 4-Position: Use cross-coupling reactions at the bromide site to introduce groups that can modulate solubility, metabolic stability, or target affinity.
-
Functionalize the 2-Position: Convert the hydroxymethyl group into other functionalities (e.g., ethers, esters) to fine-tune steric and electronic properties.
Expected Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic Region (δ 7.5-8.0 ppm): Three distinct protons. A doublet (H6), a doublet of doublets (H5), and a singlet-like doublet (H3).- Hydroxymethyl (δ ~4.7 ppm): A singlet (or a triplet if coupled to the OH proton), integrating to 2H.- Alcohol OH (variable): A broad singlet.- Carboxylic Acid (δ >12 ppm): A very broad singlet, integrating to 1H. |
| ¹³C NMR | - Carboxylic Carbonyl (δ ~168-172 ppm): Quaternary carbon, typically lower intensity.- Aromatic Carbons (δ ~120-145 ppm): Six distinct signals. C-Br and C-COOH will be downfield shifted. C-CH₂OH will also be downfield.- Hydroxymethyl Carbon (δ ~60-65 ppm): Methylene carbon signal. |
| IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.- O-H Stretch (Alcohol): Broad band around 3300-3500 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1680-1710 cm⁻¹.- C-O Stretch (Alcohol): Band around 1000-1250 cm⁻¹.- C-Br Stretch: Band in the fingerprint region, typically 500-650 cm⁻¹. |
Safety, Handling, and Storage
4-Bromo-2-(hydroxymethyl)benzoic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[2][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
References
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Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. Available at: [Link]
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MySkinRecipes. (n.d.). 4-Bromo-2-formylbenzoic acid. Retrieved January 6, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved January 6, 2026, from [Link]
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Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. Available at: [Link]
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SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2-formylbenzoic acid. Retrieved January 6, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 6, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved January 6, 2026, from [Link]
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Sandin, R. B., & McKee, R. A. (1937). Resorcinol, 4-bromo-. Organic Syntheses, 17, 23. Available at: [Link]
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